An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trimethylpyrazine-d3
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trimethylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
2,3,5-Trimethylpyrazine (B81540) is a volatile organic compound known for its distinct nutty and roasted aroma.[1] It is a key flavor component in many cooked and roasted foods.[2] The deuterated isotopologue, 2,3,5-Trimethylpyrazine-d3, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for quantification of the non-deuterated form in various matrices.
General and Physical Properties of 2,3,5-Trimethylpyrazine
| Property | Value |
| CAS Number | 14667-55-1[3] |
| Molecular Formula | C₇H₁₀N₂[3] |
| Molecular Weight | 122.17 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5][6] |
| Boiling Point | 171-172 °C |
| Density | 0.979 g/mL at 25 °C |
| Refractive Index | n20/D 1.5040 |
| Flash Point | 54 °C[4][7] |
| Solubility | Soluble in water[7] |
Note on 2,3,5-Trimethylpyrazine-d3: The molecular weight of 2,3,5-Trimethylpyrazine-d3 would be approximately 125.19 g/mol , assuming the three deuterium (B1214612) atoms replace three hydrogen atoms on one of the methyl groups. Other physical properties are expected to be very similar to the non-deuterated form.
Synthesis and Manufacturing
The synthesis of 2,3,5-Trimethylpyrazine typically involves the condensation of a diamine with a dicarbonyl compound.[8] One common method is the reaction of 1,2-diaminopropane (B80664) with 2,3-butanedione (B143835).[8] More recent methods have explored synthesis from acetoin (B143602) dimer and propanediamine, aiming for higher yields and purity.[9]
General Synthesis Workflow
Caption: A simplified diagram of the synthesis process for 2,3,5-trimethylpyrazine.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2,3,5-Trimethylpyrazine-d3 are not publicly documented. However, standard analytical techniques would be employed to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and isotopic labeling of 2,3,5-Trimethylpyrazine-d3.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. The spectrum of the non-deuterated compound shows signals for the methyl groups and the pyrazine (B50134) ring proton.[10]
-
In the d3 isotopologue, the intensity of the signal corresponding to the deuterated methyl group will be significantly reduced or absent, confirming the position of the deuterium labeling.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. The spectrum of the non-deuterated compound shows distinct signals for the different carbon atoms in the molecule.[10]
-
The carbon atom attached to the deuterium atoms in the d3 isotopologue will show a characteristic splitting pattern (a triplet in the case of a -CD₃ group) and a lower intensity due to the nuclear Overhauser effect.
-
-
Data Analysis: Compare the obtained spectra with known spectra of 2,3,5-Trimethylpyrazine to confirm the structure and the location of the deuterium atoms.[10]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic purity of 2,3,5-Trimethylpyrazine-d3.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis:
-
Acquire the mass spectrum. The mass spectrum of the non-deuterated compound will show a molecular ion peak (M⁺) at m/z 122.[3]
-
For 2,3,5-Trimethylpyrazine-d3, the molecular ion peak should be observed at m/z 125.
-
-
Data Analysis: The presence and high relative abundance of the m/z 125 peak and the absence or low abundance of the m/z 122 peak will confirm the high isotopic purity of the deuterated compound. The fragmentation pattern can also be analyzed to further confirm the structure.
Gas Chromatography (GC)
Objective: To determine the chemical purity of 2,3,5-Trimethylpyrazine-d3.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethanol).
-
GC System:
-
Column: Use a capillary column suitable for the analysis of volatile organic compounds (e.g., DB-WAX).[11]
-
Carrier Gas: Use an inert gas like helium or nitrogen.
-
Temperature Program: Implement a temperature gradient to ensure separation of the analyte from any impurities. A typical program might start at 40°C and ramp up to 230°C.[11]
-
Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Data Analysis: The purity is determined by the relative area of the main peak corresponding to 2,3,5-Trimethylpyrazine-d3 in the chromatogram.
Analytical Characterization Workflow
Caption: A logical workflow for the analytical characterization of 2,3,5-trimethylpyrazine-d3.
Biological Activity and Applications
While 2,3,5-Trimethylpyrazine is primarily known as a flavor and fragrance compound,[1] research has also explored the biological activities of pyrazine derivatives. Some studies suggest that pyrazine-containing compounds can exhibit a range of pharmacological effects, including anti-inflammatory and anti-proliferative activities.[12] Tetramethylpyrazine, a closely related compound, has been investigated for its nootropic and anti-inflammatory properties.[13]
In drug development, 2,3,5-Trimethylpyrazine-d3 serves a crucial role as an internal standard for pharmacokinetic and metabolic studies of its non-deuterated counterpart. The stable isotope label allows for precise quantification in biological matrices without interfering with the analysis of the endogenous or administered compound. Recent studies have focused on identifying the metabolites of 2,3,5-trimethylpyrazine in human urine, which is essential for understanding its metabolic fate.[14][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,5-Trimethylpyrazine = 99 , FCC, FG 14667-55-1 [sigmaaldrich.com]
- 3. Pyrazine, trimethyl- [webbook.nist.gov]
- 4. 2,3,5-Trimethylpyrazine | 14667-55-1 | FT35643 | Biosynth [biosynth.com]
- 5. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]
- 6. firmenich.com [firmenich.com]
- 7. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]
- 8. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]
- 9. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]
- 10. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 13. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]
- 14. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
